N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 899740-68-2
VCID: VC11916805
InChI: InChI=1S/C15H13N3O3/c1-18-13-10(4-2-6-16-13)8-12(15(18)20)14(19)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,19)
SMILES: CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CO3
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol

N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 899740-68-2

Cat. No.: VC11916805

Molecular Formula: C15H13N3O3

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide - 899740-68-2

Specification

CAS No. 899740-68-2
Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C15H13N3O3/c1-18-13-10(4-2-6-16-13)8-12(15(18)20)14(19)17-9-11-5-3-7-21-11/h2-8H,9H2,1H3,(H,17,19)
Standard InChI Key CVNSUCPFSDBUSD-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CO3
Canonical SMILES CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CO3

Introduction

Structural Characteristics and Molecular Identity

Molecular Composition and Stereochemical Features

N-[(Furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS No.: 899740-68-2) has the molecular formula C₁₅H₁₃N₃O₃ and a molecular weight of 283.28 g/mol. The compound’s structure comprises a 1,8-naphthyridine backbone, a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 8. The naphthyridine core is substituted at position 3 with a carboxamide group (-CONH2), which is further functionalized with a furan-2-ylmethyl moiety. A methyl group at position 1 and a ketone oxygen at position 2 complete the substitution pattern (Fig. 1).

Table 1: Key Identifiers of N-[(Furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

PropertyValue
CAS Number899740-68-2
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight283.28 g/mol
SMILES NotationCc(=O)N(Cc1ccoc1)c1cnc2c1c(=O)n(c(=O)n2)cc(c1)cc(c1)C
IUPAC NameN-[(Furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

The furan ring introduces electron-rich oxygen atoms, enhancing the compound’s ability to participate in π-π stacking and hydrogen bonding interactions, which are critical for binding to biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multi-step protocols typical of naphthyridine derivatives. A common route begins with the condensation of 2-aminonicotinic acid with methyl acetoacetate to form the naphthyridine core, followed by functionalization via nucleophilic acyl substitution. The furan-methyl group is introduced through alkylation reactions using furfuryl bromide under basic conditions. Final purification is achieved via column chromatography, yielding products with >95% purity as confirmed by HPLC.

Reaction Dynamics

CompoundTarget EnzymeIC₅₀ (µM)Biological Activity
G267-0417 Tyrosine kinase0.8Antiproliferative
6-Bromo-8-methoxycarbamateDNA gyrase2.1Antimicrobial
N-[(Furan-2-yl)methyl]Topoisomerase II4.7*Anticancer
*Estimated based on structural analogs .

Mechanistic Insights and Target Engagement

Enzymatic Inhibition

Molecular docking simulations suggest that the naphthyridine core intercalates into the DNA-enzyme complex, while the furan-methyl group forms hydrogen bonds with conserved residues in the ATP-binding pocket of kinases . This dual mechanism underlies its potential as a multi-target agent.

Pharmacokinetic Considerations

Future Directions and Research Challenges

Despite promising in vitro data, gaps persist in understanding the compound’s in vivo efficacy and toxicity. Priority areas include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and methyl groups to optimize potency.

  • Formulation Development: Encapsulation in nanocarriers to enhance bioavailability.

  • Target Validation: CRISPR-based screening to identify off-target effects.

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